De-A-pregn-9-ene-5,20-dione
Description
De-A-pregn-9-ene-5,20-dione is a synthetic pregnane derivative characterized by the absence of the A-ring (denoted by "De-A") and the presence of a double bond at the 9-position (pregn-9-ene). Its molecular backbone includes two ketone groups at positions 5 and 20. The removal of the A-ring may influence its metabolic stability, receptor-binding affinity, and biological activity compared to conventional steroids .
Properties
Molecular Formula |
C17H24O2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(3S,3aS,9aS,9bS)-3-acetyl-3a,6-dimethyl-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one |
InChI |
InChI=1S/C17H24O2/c1-10-12-8-9-17(3)14(11(2)18)5-6-15(17)13(12)4-7-16(10)19/h13-15H,4-9H2,1-3H3/t13-,14-,15+,17-/m1/s1 |
InChI Key |
GBUYWVCLSKWMQG-PNBKFKSVSA-N |
Isomeric SMILES |
CC1=C2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3C(=O)C)C |
Canonical SMILES |
CC1=C2CCC3(C(C2CCC1=O)CCC3C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of De-A-pregn-9-ene-5,20-dione typically involves the use of 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as a starting material . The synthetic route includes the following steps:
Deprotection: The diethyl diacetal is deprotected under acidic conditions to yield 9β,10α-pregnane-4,7-diene-3,20-dione.
Rearrangement: The resulting compound undergoes rearrangement under alkaline conditions to produce 9β,10α-pregnane-4,6-diene-3,20-dione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
De-A-pregn-9-ene-5,20-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bonds or oxo groups.
Substitution: Substitution reactions can introduce new substituents at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds.
Scientific Research Applications
De-A-pregn-9-ene-5,20-dione has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential biological activities, including hormone-like effects.
Medicine: Research is conducted to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of De-A-pregn-9-ene-5,20-dione involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can bind to steroid receptors and modulate gene expression. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Progesterone (Pregn-4-ene-3,20-dione)
- Structure : Progesterone retains the A-ring with a 4-ene double bond and ketones at positions 3 and 20.
- Pharmacology : Acts as a natural progestogen, critical for reproductive functions. In cattle, it is used as a growth promoter via subcutaneous implants, often combined with estradiol .
- Metabolism : Rapidly metabolized into hydroxylated and glucuronidated derivatives, with residues concentrated in adipose tissue (up to 2.5 ppm in fat vs. 0.2 ppm in muscle) .
Fluorometholone (9-Fluoro-11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione)
- Structure : Features fluorination at C9, hydroxyl groups at C11 and C17, and a 1,4-diene system.
- Pharmacology : A synthetic glucocorticoid used topically for ocular inflammation. Fluorination enhances anti-inflammatory potency by stabilizing glucocorticoid receptor interactions .
- Key Difference : The 9-fluoro substituent and 1,4-diene system in fluorometholone confer stronger glucocorticoid activity compared to De-A-pregn-9-ene-5,20-dione, which lacks these modifications.
Acetonic Derivatives (e.g., 9-Fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal)
- Structure : Includes a cyclic 16,17-acetal group with acetone, enhancing lipophilicity and prolonging half-life .
- Pharmacology : Used in sustained-release formulations for inflammatory conditions.
- Key Difference : The acetal group in this derivative improves metabolic stability, whereas this compound’s simpler structure may result in faster clearance.
Structural and Functional Data Table
*Exact molecular formula for this compound is unspecified in available evidence.
Research Implications and Gaps
- Receptor Binding : The 5-ketone group could mimic the 3-ketone in progesterone, but structural differences likely alter binding to progesterone receptors.
- Need for Studies : Direct comparative pharmacokinetic and receptor-binding assays are required to validate these hypotheses.
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